

Flusilazole: A Technical Guide to its Discovery, Development, and Mode of Action

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An in-depth whitepaper for researchers, scientists, and drug development professionals.

Introduction

Flusilazole, an organosilicon fungicide, represents a significant advancement in the control of a broad spectrum of fungal pathogens affecting major agricultural crops. Developed and introduced by DuPont, its unique chemical structure and mode of action as a sterol 14α-demethylase inhibitor (DMI) have made it an effective tool for disease management worldwide. [1] This technical guide provides a comprehensive overview of the discovery, development, and fungicidal properties of **Flusilazole**, with a focus on the experimental methodologies and key data that underpin its scientific foundation.

Discovery and Development History

First reported in 1984, **Flusilazole** (coded as DPX-H6573) was invented by DuPont Crop Protection.[1][2] Its development was part of a broader research initiative in the 1970s and 1980s that focused on the synthesis and screening of novel triazole compounds for fungicidal activity. The introduction of a silicon atom into the molecular structure was a key innovation that distinguished **Flusilazole** from other triazole fungicides and contributed to its potent and broad-spectrum efficacy. The development process, from initial discovery to commercialization, followed a rigorous pathway of synthesis, screening, field trials, and toxicological and environmental impact assessments. While the specific internal workflow of DuPont is proprietary, a generalized experimental workflow for the development of a fungicide like **Flusilazole** is illustrated below.





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A generalized workflow for the discovery and development of a novel fungicide.

Chemical Synthesis

Flusilazole, with the chemical name bis(4-fluorophenyl)(methyl)(1H-1,2,4-triazol-1-ylmethyl)silane, is synthesized through a multi-step process involving organosilicon and triazole chemistry.[2] A general and efficient synthesis method involves the reaction of a chloromethylsilane precursor with a salt of 1,2,4-triazole.

A described method for the preparation of **Flusilazole** involves the substitution reaction of 1,2,4-triazole salt with bis(4-fluorophenyl)methyl(chloromethyl)silane.[3] The reaction can be carried out in an organic solvent in the presence of a phase-transfer catalyst.[3] For instance, 1,2,4-triazole potassium salt can be reacted with bis(4-fluorophenyl)methyl(chloromethyl)silane in xylene with a phase-transfer catalyst like tetrabutylammonium chloride.[3] The mixture is heated and stirred for several hours to yield **Flusilazole**.[3]

Physicochemical Properties

Flusilazole is a white to off-white crystalline solid with the following properties:

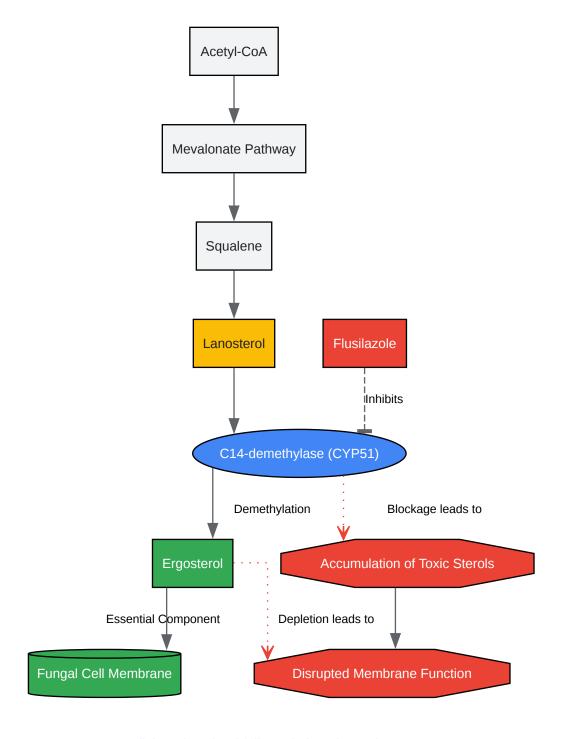


| Property | Value | Reference | |
|---|---|-----------|--|
| Molecular Formula | C16H15F2N3Si | [1] | |
| Molecular Weight | 315.39 g/mol | [1] | |
| Melting Point | 53.2 ± 0.06 °C | | |
| Vapor Pressure | Low | [4] | |
| Water Solubility | Low, unaffected by pH in the range of 5-9 | [4] | |
| Octanol/Water Partition Coefficient (log Kow) | 3.7 | | |
| Hydrolytic Stability | Stable at pH 5, 7, and 9 at 25°C | [4] | |

Mode of Action: Inhibition of Ergosterol Biosynthesis

Flusilazole is a systemic fungicide with both protective and curative action.[2] Its mode of action is the inhibition of sterol biosynthesis, specifically targeting the enzyme C14-demethylase (cytochrome P450 monooxygenase).[1] This enzyme is crucial for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane. The inhibition of C14-demethylase leads to a depletion of ergosterol and an accumulation of toxic methylated sterol precursors, which disrupts the structure and function of the fungal cell membrane, ultimately leading to the cessation of fungal growth.





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Inhibition of the ergosterol biosynthesis pathway by **Flusilazole**.

Fungicidal Activity

Flusilazole exhibits a broad spectrum of activity against a wide range of phytopathogenic fungi, including species from the Ascomycetes, Basidiomycetes, and Deuteromycetes. It is particularly effective against powdery mildews, rusts, and various leaf spot diseases.



In Vitro Fungicidal Efficacy

The in vitro fungicidal activity of **Flusilazole** is typically determined by measuring the inhibition of mycelial growth of the target fungi on an amended agar medium. The effective concentration required to inhibit growth by 50% (EC₅₀) is a standard measure of fungicide potency.

| Fungal Pathogen | Host | EC₅₀ (µg/mL) | Reference |
|-----------------------------|---------|-----------------|-----------|
| Botrytis cinerea | Various | 0.021 - 0.372 | [5] |
| Sclerotinia sclerotiorum | Various | 0.0227 - 0.3436 | [6] |
| Alternaria alternata | Soybean | 0.0040 - 0.0053 | [6] |

Experimental Protocols Mycelial Growth Inhibition Assay (EC₅₀ Determination)

Objective: To determine the concentration of **Flusilazole** that inhibits the mycelial growth of a target fungus by 50%.

Materials:

- Pure culture of the target fungus
- Potato Dextrose Agar (PDA) or other suitable growth medium
- Flusilazole stock solution of known concentration (typically in a solvent like DMSO)
- Sterile petri dishes (90 mm)
- Sterile cork borer (5-7 mm diameter)
- Incubator

Procedure:

Preparation of Fungicide-Amended Media:



- Autoclave the PDA medium and cool it to approximately 45-50°C in a water bath.
- Prepare a series of dilutions of the Flusilazole stock solution.
- Add the appropriate volume of each Flusilazole dilution to the molten PDA to achieve the
 desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). A control plate with only the
 solvent (e.g., DMSO) should also be prepared.
- Pour the amended and control media into sterile petri dishes and allow them to solidify.

Inoculation:

- From the growing edge of an actively growing culture of the target fungus, take a mycelial plug using a sterile cork borer.
- Place the mycelial plug, mycelium-side down, in the center of each fungicide-amended and control plate.

Incubation:

 Incubate the plates at the optimal temperature for the growth of the target fungus (typically 20-25°C) in the dark.

Data Collection:

- Measure the colony diameter of the fungal growth in two perpendicular directions at regular intervals until the fungal growth in the control plate has reached a significant portion of the plate.
- Calculate the average colony diameter for each concentration.

Data Analysis:

- Calculate the percentage of mycelial growth inhibition for each concentration relative to the control using the formula:
 - Inhibition (%) = [(C T) / C] x 100



- Where C is the average colony diameter of the control and T is the average colony diameter of the treatment.
- Plot the percentage of inhibition against the logarithm of the **Flusilazole** concentration.
- Determine the EC₅₀ value by probit analysis or by fitting a dose-response curve to the data.

Determination of Ergosterol Content in Fungal Mycelia

Objective: To quantify the ergosterol content in fungal mycelia to assess the impact of **Flusilazole** on its biosynthesis.

Materials:

- Fungal mycelia (treated with **Flusilazole** and untreated control)
- Potassium hydroxide (KOH)
- Methanol
- n-Hexane
- High-Performance Liquid Chromatography (HPLC) system with a UV detector
- · Ergosterol standard

Procedure:

- Saponification:
 - Harvest and lyophilize the fungal mycelia.
 - To a known weight of dried mycelia, add a solution of KOH in methanol.
 - Reflux the mixture at 80-90°C for 1-2 hours to saponify the lipids and release the ergosterol.
- Extraction:



- After cooling, add water and n-hexane to the mixture.
- Vortex vigorously to extract the ergosterol into the n-hexane layer.
- Separate the n-hexane layer and repeat the extraction process on the aqueous layer.
- Combine the n-hexane extracts and evaporate to dryness under a stream of nitrogen.
- · HPLC Analysis:
 - Redissolve the dried extract in a suitable solvent for HPLC (e.g., methanol or isopropanol).
 - Inject the sample into the HPLC system equipped with a C18 reverse-phase column.
 - Use a mobile phase such as methanol or acetonitrile/water.
 - Detect ergosterol by its UV absorbance at approximately 282 nm.
- Quantification:
 - Prepare a standard curve using known concentrations of the ergosterol standard.
 - Quantify the ergosterol content in the samples by comparing the peak area to the standard curve.

Toxicological Profile

Flusilazole has been subject to extensive toxicological evaluation. It is classified as slightly to moderately toxic upon acute oral administration in rats.[7] Studies have shown that at high doses, **Flusilazole** can cause developmental toxicity in rodents.[8] The toxicological data for **Flusilazole** is derived from a series of standardized tests, often following OECD guidelines.

Representative Protocol: Developmental Toxicity Study (based on OECD Guideline 414)

Objective: To assess the potential of **Flusilazole** to cause adverse effects on the pregnant female and the developing embryo and fetus.



Test System: Typically, the rat is used as the test species.

Procedure:

Dosing:

- Pregnant female rats are administered Flusilazole daily by gavage during the period of major organogenesis (e.g., gestation days 6 through 15).
- At least three dose levels and a concurrent control group (vehicle only) are used. The doses are selected based on preliminary range-finding studies.
- Maternal Observations:
 - Animals are observed daily for clinical signs of toxicity.
 - Body weight and food consumption are recorded throughout the study.

Fetal Evaluation:

- On the day before expected parturition, the dams are euthanized, and a caesarean section is performed.
- The uterus is examined for the number of implantations, resorptions, and live and dead fetuses.
- Fetuses are weighed and examined for external, visceral, and skeletal malformations and variations.

Environmental Fate

The environmental fate of **Flusilazole** has been studied to understand its persistence and mobility in soil and water. It is known to be persistent in soil under certain conditions. The methodologies for these studies generally follow standardized guidelines, such as those from the OECD.



Representative Protocol: Aerobic and Anaerobic Transformation in Soil (based on OECD Guideline 307)

Objective: To determine the rate and route of degradation of **Flusilazole** in soil under both aerobic and anaerobic conditions.

Procedure:

- Test System:
 - Fresh soil samples with known characteristics (e.g., texture, organic carbon content, pH) are used.
 - The test is typically conducted using ¹⁴C-labeled **Flusilazole** to facilitate the tracking of the parent compound and its transformation products.

Incubation:

- The soil is treated with the test substance and incubated in the dark at a constant temperature (e.g., 20°C) and moisture content.
- For aerobic conditions, the soil is incubated in flasks that allow for the continuous flow of air. Evolved ¹⁴CO₂ is trapped to measure mineralization.
- For anaerobic conditions, the soil is first incubated aerobically and then flooded with water and purged with an inert gas (e.g., nitrogen) to establish anaerobic conditions.

Sampling and Analysis:

- Soil samples are taken at various time intervals and extracted with appropriate solvents.
- The extracts are analyzed by techniques such as HPLC and Liquid Scintillation Counting (LSC) to determine the concentration of Flusilazole and its transformation products over time.
- A mass balance is performed to account for all the applied radioactivity.
- Data Analysis:



- The degradation kinetics of Flusilazole are determined, and the half-life (DT₅₀) is calculated.
- The major transformation products are identified and their formation and decline are monitored.

Representative Protocol: Adsorption/Desorption in Soil (based on OECD Guideline 106)

Objective: To determine the extent to which **Flusilazole** adsorbs to soil particles and its potential for leaching.

Procedure:

- Test System:
 - A batch equilibrium method is used with several different soil types.
 - A solution of Flusilazole in a calcium chloride solution is prepared.
- Adsorption Phase:
 - Known amounts of soil are equilibrated with the Flusilazole solution for a defined period with shaking.
 - The soil suspension is then centrifuged, and the concentration of Flusilazole remaining in the supernatant is measured.
 - The amount of Flusilazole adsorbed to the soil is calculated by the difference between the initial and final concentrations in the solution.
- Desorption Phase:
 - The supernatant from the adsorption phase is replaced with a fresh calcium chloride solution.
 - The soil is resuspended and equilibrated again to determine the amount of Flusilazole that desorbs from the soil particles.



- Data Analysis:
 - The adsorption (Kd) and soil organic carbon-water partitioning (Koc) coefficients are calculated. These values provide an indication of the mobility of Flusilazole in soil.

Conclusion

Flusilazole remains a valuable tool in modern agriculture due to its potent and broad-spectrum fungicidal activity. Its discovery and development exemplify a structured approach to agrochemical innovation, from rational chemical design to rigorous safety and environmental assessment. The detailed understanding of its mode of action, centered on the inhibition of ergosterol biosynthesis, continues to inform resistance management strategies and the development of new antifungal agents. The experimental protocols outlined in this guide provide a framework for the continued evaluation of **Flusilazole** and other fungicides, ensuring a robust scientific basis for their safe and effective use.

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